Gadolinium sulfate

Solubility Aqueous Chemistry Precursor Synthesis

Selecting the wrong gadolinium salt precursor leads to oxychloride contamination during calcination or uncontrolled solubility in crystal growth. Gadolinium(III) sulfate (CAS 155788-75-3) eliminates these risks: • Retrograde solubility (2.6 g/100mL at 20°C) enables controlled precipitation & crystal growth-unlike highly soluble chloride/nitrate salts. • 500°C decomposition yields predictable Gd₂O₃/Gd₂O₂S products without premature hydrolysis. • ≥99.99% trace metals purity ensures suitability for optical glass doping, YAG laser crystals & luminescent phosphors.

Molecular Formula Gd2O12S3
Molecular Weight 602.7 g/mol
CAS No. 155788-75-3
Cat. No. B137949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGadolinium sulfate
CAS155788-75-3
Molecular FormulaGd2O12S3
Molecular Weight602.7 g/mol
Structural Identifiers
SMILES[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Gd+3].[Gd+3]
InChIInChI=1S/2Gd.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6
InChIKeyQLAFITOLRQQGTE-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gadolinium Sulfate Product Overview


Gadolinium(III) sulfate (CAS 155788-75-3), with the linear formula Gd₂(SO₄)₃ and a molecular weight of 602.69 g/mol, is an inorganic rare earth sulfate salt [1]. It typically appears as a white, hygroscopic crystalline powder and is available in both anhydrous and octahydrate forms . Characterized by its moderately low water solubility and paramagnetic properties stemming from Gd³⁺ ions, this compound serves as a versatile source of gadolinium in applications ranging from advanced optics to nuclear science [2].

Anhydrous and octahydrate forms for hydration-sensitive protocols
Moderate water solubility with inverse temperature dependence
Paramagnetic Gd³⁺ center for spectroscopy and materials research

Gadolinium Sulfate: Why Generic Substitution Fails


Treating all gadolinium salts as interchangeable overlooks fundamental differences in their physicochemical properties, which directly dictate their suitability for specific research and industrial processes. The choice between sulfate, chloride, nitrate, or oxide forms involves distinct solubility profiles, thermal stability, and chemical compatibility [1]. For instance, the high water solubility of GdCl₃ or Gd(NO₃)₃ contrasts sharply with the moderate solubility of Gd₂(SO₄)₃, making the latter unsuitable for applications requiring highly concentrated aqueous Gd³⁺ solutions but advantageous where controlled, lower solubility is needed [2]. Furthermore, the thermal decomposition pathway and the nature of the resulting products vary significantly between salts, which is a critical consideration in high-temperature material synthesis [3].

Solubility mismatch GdCl₃ and Gd(NO₃)₃ have much higher aqueous solubility, potentially altering precursor concentration and precipitation kinetics.
Thermal decomposition pathway Anion-specific decomposition may shift solid-state synthesis products; chloride forms can hydrolyze to GdOCl instead of desired oxides.
Crystal field environment Monoclinic vs. hexagonal crystal classes produce distinct optical spectra; salt selection directly controls local Gd³⁺ symmetry.

Gadolinium Sulfate vs. Key Comparators


Controlled Solubility vs. Highly Soluble Gd Salts

Gadolinium sulfate exhibits a significantly lower and inverse-temperature-dependent solubility in water compared to the high and often temperature-proportional solubilities of gadolinium chloride and nitrate [1]. The solubility of anhydrous Gd₂(SO₄)₃ decreases from 3.98 g/100mL at 0°C to 2.6 g/100mL at 20°C, a reduction of 35% [2]. This is in stark contrast to gadolinium chloride, which has a reported solubility of 94.65 g/100mL at 25°C [3], and gadolinium nitrate, which is described as 'very soluble' in water .

Solubility profile
Reported
Gd₂(SO₄)₃ solubility decreases from 3.98 g/100mL (0°C) to 2.6 g/100mL (20°C), vs. 94.65 g/100mL for GdCl₃ at 25°C.
Informs precursor selection for aqueous synthesis; temperature-inverse solubility supports controlled precipitation.
Cross-study comparison; absolute values may vary with hydration state.
Solubility Aqueous Chemistry Precursor Synthesis

Thermal Stability vs. Hydrated Chloride

Gadolinium sulfate demonstrates high thermal stability, decomposing at 500°C [1]. In comparison, hydrated gadolinium chloride (GdCl₃·6H₂O) begins to lose water of hydration at much lower temperatures, between 55°C and 110°C, and its thermal decomposition is accompanied by hydrolysis that leads to the formation of gadolinium oxychloride (GdOCl) [2].

Thermal stability
Reported
Decomposition at 500°C; GdCl₃·6H₂O dehydrates from 55–110°C and hydrolyzes to GdOCl.
Supports high-temperature solid-state synthesis; minimizes unwanted oxychloride phases.
Thermal behavior depends on heating rate and atmosphere.
Thermal Analysis Solid-State Chemistry Material Synthesis

Commercial Ultra-High Purity Grade

Gadolinium sulfate is routinely supplied by multiple vendors at purity grades up to ≥99.99% trace metals basis, making it a reliable high-purity precursor for demanding applications [1]. This level of purity is comparable to other high-purity gadolinium salts like gadolinium chloride, which is also available at 99.9% trace metal basis , and gadolinium oxide, another common high-purity starting material . However, the unique combination of the sulfate anion and high purity is specific to this salt.

Purity specification
Specification review
≥99.99% trace metals basis commercially available.
Reduces trace-metal interference in optical and electronic material synthesis.
Verify lot-specific certificate of analysis.
High-Purity Materials Trace Metal Analysis Optical Materials

Monoclinic Crystal Field Signature

The line absorption spectrum of Gd³⁺ in crystalline gadolinium sulfate is nearly identical to that of other monoclinic gadolinium salts like the chloride and bromide, but it is 'very different' from the spectra of hexagonal crystals such as gadolinium formate, bromate, and ethylsulfate [1]. This indicates that the local symmetry and crystal field environment around the Gd³⁺ ion in the sulfate lattice are primarily dictated by the monoclinic crystal structure rather than the specific anion.

Crystal field spectra
Head-to-head
UV-Vis spectrum nearly identical to other monoclinic Gd salts; distinctly different from hexagonal salts.
Confirms monoclinic local symmetry; predicts optical and magnetic behavior for spectroscopic applications.
Low-temperature spectra; benchmark for crystal-field studies.
Spectroscopy Crystal Field Lanthanide Chemistry

Gadolinium Sulfate: Key Applications


Precursor for Oxide and Oxysulfide Synthesis

The high decomposition temperature of Gd₂(SO₄)₃ (500°C) and the nature of its decomposition products make it a suitable precursor for synthesizing gadolinium oxysulfide (Gd₂O₂S) or oxide (Gd₂O₃) materials via solid-state reaction [1]. Unlike the hydrated chlorides, which undergo premature hydrolysis and form oxychlorides, the sulfate can be calcined at high temperatures to yield a more predictable product .

Controlled Precipitation and Crystal Growth Studies

The unique solubility profile of Gd₂(SO₄)₃, which is moderate and decreases with temperature (from 3.98 g/100mL at 0°C to 2.6 g/100mL at 20°C), is ideal for studies involving controlled precipitation and crystal growth from aqueous solutions [1]. This behavior is distinct from the highly soluble chloride and nitrate salts, which are less amenable to such techniques .

High-Purity Dopant for Optical Glass and Crystals

The commercial availability of Gd₂(SO₄)₃ at ≥99.99% trace metals basis makes it an excellent high-purity source of Gd³⁺ ions for doping optical glasses, growing laser crystals (e.g., yttrium aluminum garnet, YAG), or synthesizing luminescent materials where trace metal impurities can severely impact performance [1].

Crystal Field Effects in Monoclinic Systems

Researchers investigating the influence of crystal field symmetry on the spectroscopic properties of the Gd³⁺ ion can use gadolinium sulfate as a well-characterized example of a monoclinic crystal system. Its absorption spectrum serves as a benchmark for identifying and studying other monoclinic compounds and is clearly differentiated from the spectra of hexagonal systems [1].

Application
Selection Property
Validation Focus
Oxide/oxysulfide precursor
Thermal decomposition pathway
Calcined product phase purity
Controlled precipitation / crystal growth
Temperature-inverse solubility
Precipitation kinetics and crystal quality
High-purity dopant for optical glasses
Certified trace-metal purity
Dopant homogeneity and optical performance
Crystal field studies (monoclinic systems)
Monoclinic crystal symmetry
Spectroscopic benchmark against known phases

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